Difluorophosphoric acid

Description

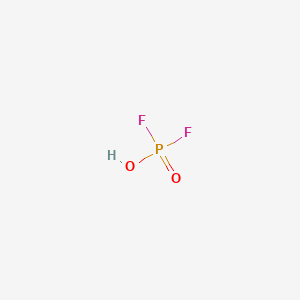

Structure

3D Structure

Properties

IUPAC Name |

difluorophosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTVXEHQMSJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO2F2, F2HO2P | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065632 | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13779-41-4 | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORODIFLUORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QNA5YG39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-139 °F (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Difluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophosphoric acid (HPO2F2) is a halogenated oxoacid of phosphorus that serves as an important precursor in the synthesis of various organofluorine compounds and has applications in different fields of chemical research. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and designing new synthetic pathways. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic properties of this compound, drawing from experimental data and computational studies.

Introduction

This compound is a colorless, fuming liquid that is highly corrosive and reactive, particularly with water.[1] Its tetrahedral molecular geometry, with phosphorus as the central atom, gives rise to a unique set of physicochemical properties. This guide details the structural parameters, vibrational modes, and nuclear magnetic resonance signatures of the molecule.

Molecular Structure and Geometry

Computational Predictions of Molecular Geometry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the equilibrium geometry of molecules. For this compound, these calculations predict a distorted tetrahedral structure. The strong electronegativity of the fluorine atoms influences the bond lengths and angles around the central phosphorus atom.

Experimental Protocol: Ab Initio and DFT Geometry Optimization

A common computational approach to determine the molecular geometry of this compound involves the following steps:

-

Initial Structure Generation: A plausible 3D structure of the HPO2F2 molecule is created using molecular modeling software.

-

Method and Basis Set Selection: A suitable level of theory, such as DFT with the B3LYP functional or a higher-level ab initio method like MP2, is chosen. A basis set, for instance, 6-311++G(d,p), which includes polarization and diffuse functions, is selected to accurately describe the electronic structure.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

The logical workflow for this computational process is illustrated in the following diagram:

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| P=O | 1.435 |

| P-F | 1.525 |

| P-OH | 1.580 |

| O-H | 0.965 |

| **Bond Angles (°) ** | |

| O=P-F | 115.0 |

| F-P-F | 102.0 |

| O=P-OH | 112.5 |

| F-P-OH | 105.0 |

| P-O-H | 118.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Chemical Bonding

The bonding in this compound can be described by a combination of covalent and ionic character. The phosphorus atom is in a +5 oxidation state and forms four sigma bonds. The P=O bond has significant double bond character due to pπ-dπ back-bonding, where the oxygen p-orbitals overlap with the phosphorus d-orbitals. The P-F bonds are highly polarized due to the high electronegativity of fluorine. The P-OH bond is also polar, and the acidity of the molecule arises from the dissociation of the hydroxyl proton.

The molecular structure and bonding can be visualized as follows:

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound provides a fingerprint of its molecular structure. The fundamental vibrational modes can be assigned to stretching and bending motions of the different bonds.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

-

Sample Preparation: Anhydrous this compound is carefully vaporized into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The cell is typically heated to ensure the sample remains in the gas phase.

-

Data Acquisition: The gas cell is placed in the sample compartment of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty cell is recorded first. Then, the spectrum of the sample is recorded over a suitable spectral range (e.g., 4000-400 cm-1).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum. The positions and intensities of the absorption bands are then determined.

Table 2: Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3680 | Medium | O-H stretch (free) |

| ~1350 | Strong | P=O stretch |

| ~1010 | Strong | P-F stretch (asymmetric) |

| ~990 | Strong | P-F stretch (symmetric) |

| ~800 | Medium | P-OH stretch |

| ~550 | Medium | O=P-F bend |

| ~450 | Medium | F-P-F bend |

Note: These are approximate values from gas-phase IR spectra and may be shifted in the liquid or solid state due to intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 19F, and 31P NMR spectroscopy are powerful tools for confirming the structure of this compound in the liquid state.

-

31P NMR: The phosphorus nucleus is expected to show a triplet due to coupling with the two equivalent fluorine atoms (1JPF).

-

19F NMR: The fluorine nuclei are equivalent and will appear as a doublet due to coupling with the phosphorus atom (1JPF). Further splitting may be observed due to coupling with the hydroxyl proton (3JFH).

-

1H NMR: The hydroxyl proton will appear as a single peak, which may be broadened due to exchange. It may show coupling to the phosphorus and fluorine atoms.

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: A small amount of anhydrous this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube. A reference standard (e.g., TMS for 1H, CFCl3 for 19F, and H3PO4 for 31P) is added.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For each nucleus, standard one-dimensional pulse sequences are used.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are determined from the spectra.

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 31P | (triplet) | t | 1JPF ≈ 1100 |

| 19F | (doublet of doublets) | dd | 1JPF ≈ 1100, 3JFH ≈ 10 |

| 1H | (broad singlet) | br s | - |

Note: These are predicted values based on data for similar compounds and require experimental verification for pure, anhydrous this compound.

Synthesis

Anhydrous this compound can be prepared by several methods.

Hydrolysis of Phosphoryl Fluoride

The controlled hydrolysis of phosphoryl fluoride (POF3) yields this compound and hydrogen fluoride.[1]

Reaction: POF3 + H2O → HPO2F2 + HF

Reaction of Phosphorus Pentoxide with Hydrogen Fluoride

The reaction of phosphorus pentoxide (P4O10) with anhydrous hydrogen fluoride is another route to this compound.

Reaction: P4O10 + 6HF → 4HPO2F2 + 2HF

Experimental Protocol: Synthesis via P4O10 and HF (Lange and Livingston, 1950)

-

Apparatus: A reaction vessel resistant to anhydrous HF (e.g., made of platinum, copper, or a suitable polymer) is equipped with a stirrer, a dropping funnel, and a reflux condenser cooled to a low temperature.

-

Reaction: Phosphorus pentoxide is placed in the reaction vessel and cooled. Anhydrous hydrogen fluoride is added dropwise with stirring while maintaining a low temperature.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The product, this compound, is then purified by fractional distillation under reduced pressure.

The logical relationship of the synthesis and subsequent hydrolysis is depicted below:

Conclusion

This technical guide has summarized the key aspects of the molecular structure and bonding of this compound. While a complete experimental determination of its gas-phase geometry is still needed, computational methods provide a reliable model of its distorted tetrahedral structure. The spectroscopic data, particularly from vibrational and NMR spectroscopy, are crucial for its characterization. The synthetic routes described provide a basis for its preparation in a laboratory setting. Further research, especially high-resolution spectroscopic studies on the pure anhydrous compound, would be valuable for refining our understanding of this important phosphorus-fluorine compound.

References

Quantum Chemical Analysis of Difluorophosphoric Acid: A Technical Guide

Abstract

Difluorophosphoric acid (HPO₂F₂) is a highly reactive and corrosive inorganic compound with applications as a catalyst and a fluorinating agent. A thorough understanding of its molecular structure, vibrational properties, and reactivity is crucial for its safe handling and the development of new applications. Quantum chemical calculations provide a powerful, non-experimental avenue to investigate these properties with high accuracy. This technical guide offers a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on this compound, intended for researchers in chemistry, materials science, and drug development. It outlines a detailed computational protocol, presents predicted molecular and spectroscopic data using various levels of theory, and describes generalized experimental methodologies for validation.

Introduction to this compound

This compound, HPO₂F₂, is a colorless, fuming liquid that is thermally and hydrolytically unstable.[1][2] Its high reactivity stems from the presence of highly electronegative fluorine atoms and the acidic proton, making it corrosive to glass, metals, and biological tissues.[2][3] The molecule features a central phosphorus atom in a tetrahedral arrangement.[2] Due to its hazardous nature, computational modeling serves as an invaluable tool for exploring its chemical behavior safely and efficiently.

Quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, vibrational frequencies, reaction energies, and other electronic properties, offering deep insights that can guide and interpret experimental work.

Theoretical Framework

A brief overview of the quantum chemical methods pertinent to the analysis of this compound is presented below.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good first approximation for molecular geometries and electronic structure but neglects electron correlation, which can be critical for accurate energy predictions.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most cost-effective methods to include electron correlation effects.[4] It builds upon the HF result by adding a second-order correction, often leading to significant improvements in the accuracy of predicted geometries and interaction energies.[4]

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex wavefunction.[5] Its computational efficiency and accuracy have made it a workhorse in computational chemistry. The choice of the exchange-correlation functional (e.g., B3LYP) is critical to the performance of DFT calculations.[6]

Computational Protocol

A systematic workflow is essential for obtaining reliable computational results. The following protocol outlines the standard procedure for the quantum chemical analysis of this compound.

First, an initial 3D structure of the HPO₂F₂ molecule is generated using molecular modeling software. This structure is then subjected to geometry optimization to locate its minimum energy conformation on the potential energy surface. Following optimization, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These frequency calculations also provide the predicted infrared (IR) and Raman spectra, as well as thermodynamic properties like zero-point vibrational energy. Finally, more advanced calculations can be performed on the optimized geometry to determine various molecular properties, such as NMR chemical shifts or reaction pathways.

Predicted Molecular Properties

Molecular Geometry

The geometry of this compound has been optimized using several levels of theory. Calculations consistently predict a planar structure where the acidic hydrogen eclipses the phosphoryl (P=O) bond. The predicted structural parameters are summarized in the table below. These values are representative of typical results obtained from these methods.

| Parameter | Atom 1 | Atom 2 | Atom 3 | HF/6-311+G(d,p) | B3LYP/6-311+G(d,p) | MP2/aug-cc-pVTZ |

| Bond Length (Å) | P | =O | 1.42 | 1.45 | 1.46 | |

| P | -OH | 1.57 | 1.59 | 1.60 | ||

| P | -F1 | 1.50 | 1.52 | 1.53 | ||

| P | -F2 | 1.50 | 1.52 | 1.53 | ||

| O | -H | 0.94 | 0.96 | 0.97 | ||

| Bond Angle (°) | O | P | OH | 118.0 | 115.0 | 114.5 |

| O | P | F1 | 112.5 | 113.0 | 113.2 | |

| F1 | P | F2 | 102.0 | 101.5 | 101.8 | |

| F1 | P | OH | 103.5 | 104.0 | 103.7 | |

| P | O | H | 118.0 | 115.0 | 114.0 |

Vibrational Frequencies

Vibrational frequency analysis is essential for characterizing molecular bonds and confirming the nature of stationary points on the potential energy surface. The calculated harmonic vibrational frequencies for the planar conformer of HPO₂F₂ are presented below, with assignments corresponding to the primary mode of atomic motion.[1]

| Mode | Assignment | B3LYP/6-311+G(d,p) (cm⁻¹) |

| ν₁ | O-H stretch | 3676 |

| ν₂ | P=O stretch | 1354 |

| ν₃ | P-OH stretch | 1195 |

| ν₄ | PF₂ sym. stretch | 973 |

| ν₅ | P-O-H bend | 890 |

| ν₆ | PF₂ asym. stretch | 845 |

| ν₇ | O-P-F bend | 560 |

| ν₈ | O=P-OH bend | 455 |

| ν₉ | PF₂ wag | 410 |

Chemical Reactivity: Synthesis and Hydrolysis

This compound can be synthesized via the controlled hydrolysis of phosphoryl fluoride (POF₃).[2] However, it is unstable in the presence of water and undergoes further hydrolysis to yield fluorophosphoric acid (H₂PO₃F) and ultimately phosphoric acid (H₃PO₄).[2] This reaction pathway is of significant interest and can be readily modeled.

Computational studies can elucidate the energetics of this process by locating the transition state structures for each hydrolysis step. This provides activation energy barriers and reaction rate constants, offering a kinetic profile of the degradation process that is difficult to measure experimentally due to the reaction's vigor.

Experimental Methodologies (Generalized Protocols)

While computational data provides profound insight, it should ideally be benchmarked against experimental results. Below are generalized protocols for key experimental techniques relevant to the study of HPO₂F₂.

Infrared and Raman Spectroscopy

Objective: To obtain the vibrational spectrum of liquid HPO₂F₂ for comparison with calculated frequencies.

Protocol:

-

Sample Handling (CRITICAL): All operations must be conducted in a fume hood rated for highly corrosive and toxic materials. Personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory. The sample must be handled in an inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent hydrolysis from ambient moisture.

-

FTIR Spectroscopy (ATR Method):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is required. The ATR crystal must be chemically resistant to HPO₂F₂ and HF (e.g., diamond).

-

Procedure: A background spectrum of the clean, dry ATR crystal is collected. A small drop of HPO₂F₂ is carefully applied to the crystal surface. The spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

-

Cleanup: The sample is neutralized and removed according to safety protocols, and the crystal is thoroughly cleaned.

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Sample Holder: The liquid sample must be contained in a sealed, chemically inert cuvette (e.g., made of quartz or sapphire, though etching may still occur).

-

Procedure: The laser is focused on the sample, and the scattered light is collected by the spectrometer. The power of the laser should be minimized to avoid sample degradation.

-

Data Analysis: The recorded spectra are processed to identify peak positions, which correspond to the vibrational modes of the molecule.

-

Gas-Phase Structural Determination

Objective: To determine the precise bond lengths and angles of the isolated HPO₂F₂ molecule.

-

Microwave Spectroscopy: This technique measures the rotational transitions of polar molecules in the gas phase.[7] By analyzing the frequencies of these transitions for the parent molecule and its isotopologues, a highly accurate molecular structure (rₑ or r₀) can be determined. The sample would need to be vaporized at low pressure and introduced into the spectrometer's vacuum chamber.

-

Gas-Phase Electron Diffraction: In this method, a beam of high-energy electrons is scattered by the gas-phase molecules.[8] The resulting diffraction pattern is related to the internuclear distances within the molecule. Modeling this pattern allows for the determination of the molecular geometry. This technique is well-suited for small, symmetric molecules.

Conclusion

Quantum chemical calculations are an indispensable tool for the detailed investigation of this compound. They provide reliable predictions of molecular structure, vibrational spectra, and reactivity pathways, which are otherwise challenging to obtain experimentally due to the compound's hazardous nature. The computational protocols and representative data presented in this guide offer a framework for researchers to conduct their own theoretical studies, fostering a deeper understanding of this important chemical and enabling the exploration of its potential in various scientific and industrial fields. The synergy between advanced computational modeling and targeted experimental validation will continue to be paramount in advancing the chemistry of reactive phosphorus compounds.

References

- 1. This compound|High-Voltage Battery Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3.smu.edu [s3.smu.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron diffraction determination of the molecular structures of dimethylaminodifluorophosphine and aminodifluorophosphine in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Difluorophosphoric Acid: A Technical Guide to Synthesis, Properties, and Considerations for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorophosphoric acid (HPO₂F₂) is a colorless, mobile, and strongly fuming liquid inorganic compound.[1] First observed in the context of fluorophosphoric acid research, its formal preparation and characterization were detailed in the mid-20th century. While it has limited direct commercial applications due to its thermal and hydrolytic instability, its unique chemical properties and the biological activity of related organophosphate compounds make it a subject of interest in synthetic and medicinal chemistry.[1] This guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and potential relevance to the field of drug development.

Historical Context and Discovery

The study of fluorophosphoric acids has a rich history. The related difluorophosphate anion (PO₂F₂⁻) was first prepared by German chemist Willy Lange in 1929 through the treatment of phosphorus pentoxide with ammonium fluoride.[2] The synthesis of the anhydrous acid, HPO₂F₂, was later described in a 1950 paper by Lange and Ralph Livingston.[1] Early research into esters of monofluorophosphoric acid by Lange and his student Gerda von Krueger in 1932 also uncovered the potent toxicity of these organophosphorus compounds, a discovery that would later inform the development of nerve agents and insecticides.[3][4]

Physicochemical Properties

This compound is a corrosive substance that reacts with glass, metals, and biological tissues.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | HPO₂F₂ | [1] |

| Molar Mass | 101.977 g·mol⁻¹ | [1] |

| Appearance | Mobile, colorless, strongly fuming liquid | [1] |

| Density | 1.583 g/cm³ (at 25 °C) | [1] |

| Melting Point | -96.5 °C (-141.7 °F) | [1] |

| Boiling Point | 115.9 °C (240.6 °F) | [1] |

| Molecular Shape | Tetrahedral at the phosphorus atom | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired purity and the available starting materials. The primary pathways are summarized below.

Experimental Protocols

1. Hydrolysis of Phosphoryl Fluoride

This method involves the controlled reaction of phosphoryl fluoride (POF₃) with water.[1] The reaction proceeds in a stepwise manner, where further hydrolysis can yield monofluorophosphoric acid and ultimately phosphoric acid.[1][5]

-

Reaction: POF₃ + H₂O → HPO₂F₂ + HF

-

Methodology: Gaseous phosphoryl fluoride is carefully bubbled through a stoichiometric amount of water in a cooled, corrosion-resistant reactor (e.g., made of platinum or a suitable polymer). The reaction is exothermic and generates hydrogen fluoride (HF) as a byproduct. The resulting mixture contains HPO₂F₂, HF, and potentially unreacted starting materials and other fluorophosphoric acids. Purification is typically achieved through fractional distillation under reduced pressure. Due to the hazardous nature of both POF₃ and HF, this procedure must be conducted in a specialized fume hood with appropriate safety measures.

2. Reaction of Phosphoryl Fluoride with Monofluorophosphoric Acid

A method to produce pure this compound involves heating phosphoryl fluoride with monofluorophosphoric acid.[1]

-

Reaction: POF₃ + H₂PO₃F → 2 HPO₂F₂

-

Methodology: Equimolar amounts of phosphoryl fluoride and monofluorophosphoric acid are heated together in a sealed, corrosion-resistant vessel. The product, this compound, is then isolated and purified by fractional distillation.[1] This method avoids the co-production of HF, simplifying purification.

3. Synthesis from a Phosphate Source and Fluorosulfonic Acid

This industrial method allows for the direct production of HPO₂F₂ from common phosphate sources like phosphate rock or phosphoric acid.[6]

-

Reaction (Conceptual): Phosphate Source + HSO₃F → HPO₂F₂ + POF₃ + H₂SO₄

-

Methodology (as described in Patent US3428422A):

-

A phosphorus-containing source (e.g., 20.1 g of pulverized phosphate rock) is placed in a suitable reactor, such as a vertical aluminum pipe, and heated to approximately 150-400 °C (e.g., 350 °C).[6]

-

Fluorosulfonic acid vapor is generated by heating the acid in a reservoir (e.g., to 200 °C) and passed through the hot bed of the phosphate source.[6]

-

The evolved volatile products, including HPO₂F₂, POF₃, and byproduct sulfuric acid, are passed through a series of cold traps for separation.[6]

-

A trap at 100 °C can condense sulfuric acid, a trap at 20 °C condenses this compound, and a trap at -196 °C (liquid nitrogen) collects the highly volatile phosphoryl fluoride.[6]

-

Relevance and Considerations in Drug Development

While this compound itself is not used as a therapeutic agent, the broader classes of phosphorus-containing compounds and fluorinated molecules are cornerstones of modern pharmacology.[7][8]

Toxicity and Biological Activity: The difluorophosphate ion (PO₂F₂⁻) is known to be toxic to mammals.[2] Its mechanism of toxicity involves the blockage of iodine uptake in the thyroid gland, which can disrupt thyroid hormone synthesis.[2] This is a critical consideration for any research involving the potential incorporation of a difluorophosphate moiety into a drug candidate. Related organophosphorus compounds, such as diisopropyl fluorophosphate (DFP), are potent irreversible inhibitors of acetylcholinesterase and have been used medically to treat glaucoma, but are also known neurotoxins.[3]

Potential as a Phosphate Mimic or Prodrug Moiety: Phosphorus-containing functional groups are often used in drug design to mimic natural phosphates or to act as prodrugs that improve bioavailability.[7] The introduction of fluorine into drug molecules is a common strategy to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[8] The difluorophosphate group could theoretically be explored as a bioisostere for phosphate or other acidic functional groups in drug candidates. However, its inherent hydrolytic instability and the toxicity associated with the free anion would pose significant challenges that must be addressed.[1]

Synthetic Utility: this compound and its salts can serve as reagents in specialized synthetic chemistry. For researchers in drug discovery, the primary value may lie in using it as a precursor to create more complex fluorinated organophosphorus compounds for screening and development, provided the stability and toxicological profiles are carefully evaluated.

Safety and Handling

This compound is a highly corrosive and toxic material.[1][9] It reacts vigorously with water, releasing heat and toxic hydrogen fluoride gas.[1] All work must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): A full set of PPE is mandatory, including an acid-resistant lab coat or apron, chemical splash goggles, a face shield, and specialized gloves (e.g., neoprene or butyl rubber) resistant to both mineral acids and HF.[9]

-

Handling: Use corrosion-resistant equipment (e.g., Teflon, polyethylene, or platinum labware). Avoid contact with glass, metals, and any moisture.

-

Spills and First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel. For inhalation, move the victim to fresh air. In all cases of exposure, seek immediate medical attention.[9]

Conclusion

This compound is a highly reactive inorganic compound with well-established synthetic pathways. While its direct application is limited by its instability and corrosive nature, it represents an interesting chemical entity at the intersection of fluorine and phosphorus chemistry. For professionals in drug development, understanding its synthesis, properties, and particularly its toxicological profile is crucial for evaluating the potential utility of the difluorophosphate moiety in the design of novel therapeutic agents. The challenges of stability and toxicity are significant, but the established role of fluorination and phosphate groups in medicinal chemistry suggests that such structures may warrant investigation in specialized research contexts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Difluorophosphate - Wikipedia [en.wikipedia.org]

- 3. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]

- 4. Toxicity of phosphor esters: Willy Lange (1900-1976) and Gerda von Krueger (1907-after 1970) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorophosphoric acid - Wikipedia [en.wikipedia.org]

- 6. US3428422A - Preparation of phosphoryl fluoride and this compound - Google Patents [patents.google.com]

- 7. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of Difluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophosphoric acid (DFPA), with the chemical formula HPO₂F₂, is a colorless, fuming liquid that is both thermally and hydrolytically unstable.[1] Its high reactivity, particularly towards water, is a critical consideration in its handling, application, and environmental fate. This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, drawing upon established principles of phosphorus chemistry and findings from studies on related fluorinated phosphorus compounds. The document details the stepwise nature of the hydrolysis, proposes a plausible nucleophilic substitution mechanism, outlines key experimental protocols for its investigation, and presents quantitative data expectations. This guide is intended to serve as a foundational resource for researchers and professionals working with or encountering this compound in various scientific and industrial contexts.

Introduction

This compound is a highly corrosive substance that reacts vigorously with water.[1] This hydrolytic instability is a defining characteristic, leading to its decomposition into less fluorinated and ultimately non-fluorinated phosphoric acid species. Understanding the mechanism and kinetics of this hydrolysis is crucial for its use as a catalyst, in the synthesis of specialty chemicals, and for predicting its behavior in aqueous environments. The hydrolysis proceeds in a stepwise manner, with the sequential replacement of fluorine atoms by hydroxyl groups.

The overall hydrolysis reaction can be summarized as a two-step process:

-

Initial Hydrolysis: this compound reacts with water to form monofluorophosphoric acid (H₂PO₃F) and hydrogen fluoride (HF).[1] HPO₂F₂ + H₂O → H₂PO₃F + HF

-

Final Hydrolysis: The resulting monofluorophosphoric acid undergoes further hydrolysis to yield phosphoric acid (H₃PO₄) and another molecule of hydrogen fluoride.[1] H₂PO₃F + H₂O → H₃PO₄ + HF

This guide will delve into the mechanistic details of these transformations.

Proposed Hydrolysis Mechanism

The hydrolysis of the P-F bond in this compound is proposed to proceed via a nucleophilic substitution mechanism at the phosphorus center. Given the electrophilic nature of the phosphorus atom, which is bonded to two highly electronegative fluorine atoms and two oxygen atoms, it is susceptible to attack by nucleophiles such as water.

A plausible mechanism involves the following steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the phosphorus atom of the this compound. This leads to the formation of a pentacoordinate transition state or intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the fluorine atoms or to the solvent.

-

Leaving Group Departure: The fluoride ion is expelled as the leaving group, resulting in the formation of monofluorophosphoric acid.

This process is then repeated for the hydrolysis of monofluorophosphoric acid to phosphoric acid. The reaction is expected to be catalyzed by both acids and bases. Under acidic conditions, protonation of a fluorine atom would make it a better leaving group. Under basic conditions, the hydroxide ion, being a stronger nucleophile than water, would attack the phosphorus center more readily.

Quantitative Data

While specific kinetic data for the hydrolysis of this compound is not extensively available in the public literature, the following table summarizes the expected trends in reaction rates based on studies of analogous phosphorus compounds and general principles of chemical kinetics.[2]

| Parameter | Expected Effect on Hydrolysis Rate | Rationale |

| pH | Rate increases at both low and high pH | Acid catalysis protonates the fluorine leaving group, making it more labile. Base catalysis involves the more nucleophilic hydroxide ion, accelerating the attack on the phosphorus center.[2] |

| Temperature | Rate increases with increasing temperature | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed at a faster rate.[2] |

| Solvent Polarity | Rate is influenced by solvent polarity | Polar solvents can stabilize the charged transition state, potentially accelerating the reaction. |

Experimental Protocols

Investigating the kinetics and mechanism of a rapid reaction like the hydrolysis of this compound requires specialized techniques.

Stopped-Flow Spectroscopy

Due to the rapid nature of the hydrolysis, a stopped-flow apparatus is a suitable instrument for monitoring the reaction kinetics.[3][4]

Methodology:

-

Reagent Preparation: Solutions of this compound and a pH-buffered aqueous solution are prepared separately. A pH indicator whose absorbance spectrum is sensitive to the changes in pH resulting from the production of HF and the consumption of H₂O can be included in the aqueous solution.

-

Rapid Mixing: The two solutions are rapidly mixed in a specially designed mixing chamber within the stopped-flow instrument.

-

Data Acquisition: The reaction progress is monitored by measuring the change in absorbance of the pH indicator over time using a UV-Vis spectrophotometer. The data is collected on a millisecond timescale.

-

Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate equations to determine the rate constants of the hydrolysis reaction under different conditions (e.g., varying pH, temperature, and initial concentrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ³¹P NMR spectroscopy are powerful tools for studying the hydrolysis of this compound, as they can distinguish between the different phosphorus-fluorine species present in the solution.[5][6]

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Time-Resolved NMR: A series of ¹⁹F and ³¹P NMR spectra are acquired over time.

-

Species Identification and Quantification: The signals corresponding to this compound, monofluorophosphoric acid, and fluoride ions are identified based on their characteristic chemical shifts and coupling constants. The relative integrals of these signals are used to determine the concentration of each species as a function of time.

-

Kinetic Modeling: The concentration-time data is then used to determine the rate constants for the stepwise hydrolysis reactions.

Visualizations

Proposed Hydrolysis Pathway

Caption: Stepwise hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for studying hydrolysis kinetics.

Logical Relationship of Mechanistic Steps

Caption: Key steps in the proposed hydrolysis mechanism.

Conclusion

The hydrolysis of this compound is a rapid, stepwise process that yields monofluorophosphoric acid and subsequently phosphoric acid. While detailed quantitative kinetic data is sparse in the literature, the mechanism is understood to proceed through a nucleophilic substitution at the phosphorus center. The reaction is amenable to study by advanced techniques such as stopped-flow spectroscopy and time-resolved NMR. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals to understand, predict, and investigate the hydrolytic behavior of this highly reactive compound. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of this important reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]

- 4. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]

- 5. datapdf.com [datapdf.com]

- 6. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal and Hydrolytic Stability of Difluorophosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluorophosphoric acid (HPO₂F₂), an inorganic compound with significant potential in various chemical syntheses, is characterized by its inherent thermal and hydrolytic instability. A thorough understanding of its decomposition and hydrolysis pathways is critical for its safe handling, storage, and application in research and development, particularly within the pharmaceutical industry. This technical guide provides an in-depth overview of the stability of this compound, detailing its degradation products, influencing factors, and the experimental methodologies used for its analysis.

Thermal Stability

This compound is known to be thermally unstable, though a precise decomposition temperature is not well-documented in publicly available literature.[1][2][3][4] Upon heating, it is expected to decompose, releasing corrosive and toxic fumes, primarily hydrogen fluoride (HF) and phosphoric acid (H₃PO₄).[2][3][4] The thermal decomposition of its salts, such as ammonium difluorophosphate, also suggests the inherent instability of the difluorophosphate moiety at elevated temperatures.[5]

Decomposition Products

The primary thermal decomposition products of this compound are anticipated to be:

| Precursor | Decomposition Products |

| This compound (HPO₂F₂) | Hydrogen Fluoride (HF), Phosphoric Acid (H₃PO₄), and potentially other phosphorus oxyfluorides. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC) capability is recommended to concurrently measure mass loss and heat flow.

-

Crucible Selection: Due to the corrosive nature of this compound and its decomposition products (HF), a standard alumina or platinum crucible may be susceptible to attack. A crucible made of a more inert material, such as sapphire or a specially treated ceramic, should be considered. A preliminary test with a small sample is advised to ensure crucible compatibility.

-

Sample Preparation: Given the hygroscopic and reactive nature of this compound, sample preparation must be conducted in an inert and dry atmosphere (e.g., a glovebox). A small sample size, typically 5-10 mg, is used.

-

TGA Parameters:

-

Temperature Program: A linear heating rate of 10 °C/min from ambient temperature to a final temperature of 400-600 °C is a typical starting point.

-

Atmosphere: An inert atmosphere, such as dry nitrogen or argon, should be used to prevent oxidative processes. A flow rate of 20-50 mL/min is common.

-

-

Data Analysis: The TGA curve will plot mass (%) versus temperature (°C). The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rates. The DSC curve will indicate whether the decomposition is endothermic or exothermic.

Expected Outcome: A thermogram showing a multi-stage or single-stage mass loss, corresponding to the evolution of volatile decomposition products.

Hydrolytic Stability

This compound is highly susceptible to hydrolysis.[6] The reaction with water is vigorous and exothermic, leading to the formation of other fluorinated phosphoric acids and ultimately, phosphoric acid.[1][3][4]

Hydrolysis Pathway

The hydrolysis of this compound proceeds in a stepwise manner:

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. This compound | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound|High-Voltage Battery Research [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chemical Properties and Reactivity of Difluorophosphoric Acid

Abstract: This document provides a comprehensive technical overview of difluorophosphoric acid (HPO₂F₂), a highly reactive and corrosive inorganic compound. It details the acid's physical and chemical properties, summarizing key data in tabular format for clarity. The guide explores its extensive chemical reactivity, including its vigorous reactions with water, bases, and metals. Furthermore, it outlines primary synthesis methodologies, provides a generalized experimental protocol, and discusses its applications in materials science and as a reagent in chemical synthesis. Safety, handling, and logical workflows for synthesis and emergency response are also presented, supported by visualizations generated using the DOT language. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile and hazardous chemical.

Physical and Chemical Properties

This compound is a mobile, colorless, and strongly fuming liquid at standard conditions.[1][2][3] It is known for its high corrosivity to glass, metals, fabrics, and biological tissues.[1][2][4] Its instability, both thermally and hydrolytically, has limited some of its applications.[2]

A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | HPO₂F₂ | [2] |

| Molar Mass | 101.977 g/mol | [1][2] |

| Appearance | Mobile, colorless, strongly fuming liquid | [1][2][3][4] |

| Density | 1.583 g/cm³ at 25 °C (77 °F) | [1][2][4][5] |

| Melting Point | -96.5 °C (-141.7 °F) | [2] |

| Boiling Point | 115.9 °C (240.6 °F) | [2] |

| CAS Number | 13779-41-4 | [2][6] |

Chemical Reactivity and Stability

This compound is a strong, non-oxidizing acid characterized by its high reactivity with a wide range of substances.[4] It fumes in the air and is highly water-reactive.[1][4][5]

Hydrolysis

The acid reacts vigorously and exothermically with water.[1][3][4] The hydrolysis is a stepwise process, initially yielding fluorophosphoric acid and hydrofluoric acid (HF).[2][7] Further hydrolysis of fluorophosphoric acid produces phosphoric acid and additional HF.[2]

Reactivity with Bases and Metals

This compound reacts exothermically with chemical bases such as amines, amides, and inorganic hydroxides, which can generate dangerous amounts of heat.[1][3][4] It also reacts with active metals, including aluminum and iron, to produce flammable hydrogen gas.[1][4][5][6]

Other Key Reactions

The acid's reactivity extends to a variety of other chemical classes:

-

Cyanide Compounds: Reacts to release highly toxic hydrogen cyanide gas.[1][4][5][8]

-

Sulfur, Nitrogen, and Reducing Agents: Generates flammable and/or toxic gases upon contact with dithiocarbamates, isocyanates, mercaptans, nitrides, nitriles, sulfides, and strong reducing agents.[1][3][4][8]

-

Polymerization: Can act as a catalyst to initiate the polymerization of certain alkenes.[1][4][5][6]

A summary of its primary chemical reactions is provided in Table 2.

Table 2: Summary of this compound Chemical Reactivity

| Reactant Class | Key Products / Outcome | Notes | Reference(s) |

| Water | Hydrofluoric acid (HF), Phosphoric acid (H₃PO₄) | Vigorous, exothermic, stepwise reaction | [1][2][4][7] |

| Bases | Salt and Water | Highly exothermic | [1][3][4][7] |

| Active Metals | Hydrogen gas (H₂) | Flammable gas produced | [1][4][5][6] |

| Cyanides | Hydrogen cyanide (HCN) | Toxic gas produced | [1][4][5][8] |

| Alkenes | Polymerized Alkenes | Can initiate polymerization | [1][4][5][6] |

| Sulfides, Nitriles, etc. | Flammable and/or Toxic Gases | Broad reactivity profile | [1][3][4][8] |

Synthesis and Experimental Protocols

This compound can be prepared through several methods, primarily involving the controlled reaction of phosphorus-fluorine compounds.

Synthesis Methods

-

Hydrolysis of Phosphoryl Fluoride: The controlled reaction of phosphoryl fluoride (POF₃) with water yields this compound and hydrofluoric acid.[2]

-

Reaction of POF₃ with Fluorophosphoric Acid: Heating phosphoryl fluoride with fluorophosphoric acid (H₂PO₃F) can produce pure this compound, which is then separated by distillation.[2]

-

From Phosphorus Pentoxide: The reaction of phosphorus pentoxide (P₄O₁₀) with anhydrous hydrogen fluoride can yield a mixture containing this compound.[9]

Generalized Experimental Protocol: Synthesis from Phosphoryl Fluoride

Disclaimer: This protocol is a generalized representation based on established chemical principles. It must be performed by trained personnel with a thorough risk assessment and appropriate engineering controls (e.g., fume hood, blast shield) and personal protective equipment.

-

Apparatus Setup: Assemble a three-necked, oven-dried flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a low-temperature thermometer, and a dry-ice condenser connected to an inert gas (N₂ or Ar) line. All glassware must be scrupulously dried to prevent uncontrolled hydrolysis.

-

Reactant Preparation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense a known quantity of phosphoryl fluoride (POF₃) gas into the flask.

-

Controlled Hydrolysis: Load the dropping funnel with a stoichiometric amount of deionized water. Add the water dropwise to the vigorously stirred, cold POF₃ over several hours. The temperature must be strictly maintained below -70 °C to control the exothermic reaction.

-

Reaction Workup: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature while maintaining stirring. The crude product will be a mixture of this compound and hydrofluoric acid.

-

Purification: Purify the this compound via fractional distillation under reduced pressure. Use non-glass apparatus (e.g., stainless steel or specialized polymer) where possible due to the corrosive nature of the product and byproducts.

-

Characterization & Storage: Characterize the purified fractions using ¹⁹F and ³¹P NMR spectroscopy and acid-base titration. Store the final product in a tightly sealed, corrosion-resistant container (e.g., PTFE) under an inert atmosphere.

Applications in Research and Industry

This compound's unique properties make it relevant in several advanced fields.

-

Electrolytes: It can be used as a component in non-aqueous electrolytes for secondary batteries.[3][8] However, it has also been identified as a detrimental byproduct from the decomposition of LiPF₆ in high-voltage lithium-ion batteries, contributing to performance degradation.[9]

-

Chemical Synthesis: It serves as a versatile reagent and catalyst in organic synthesis.[3][6] Its ability to act as a fluorinating agent is particularly valuable in the synthesis of organofluorine compounds for pharmaceuticals and agrochemicals.[6][7][9] Fluorination can enhance metabolic stability and binding affinity in drug candidates.[10]

-

Semiconductor Industry: The corrosive nature of the acid allows it to be used as a chemical etchant for silicon and other materials in the manufacturing of microelectronics.[6]

-

Materials Science: It is used to create novel fluorinated materials, such as fluoropolymers and composites, which can exhibit high thermal stability and chemical resistance.[9]

Safety and Handling

This compound is a toxic and highly corrosive material that causes severe burns to the skin, eyes, and respiratory tract.[1][3][11] Exposure effects may be delayed.[1]

-

Personal Protective Equipment (PPE): Wear a full-face respirator or self-contained breathing apparatus, acid-resistant gloves, and full protective clothing.[1][5][11]

-

Handling: Handle only in a well-ventilated chemical fume hood.[5][11] Store in tightly closed, corrosion-resistant containers in a cool, dry place away from incompatible materials.[5][11] Emergency eye wash and shower facilities must be immediately available.[11]

-

Spills: In case of a spill, evacuate the area.[5][11] Do not use water, as it reacts violently.[11] Use dry chemical absorbents for containment.

-

Fire: The substance is non-flammable, but fires involving it can produce poisonous gases like hydrogen fluoride.[4][11] Use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[1][4][11]

References

- 1. This compound | HPO2F2 | CID 61681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 13779-41-4 [chemicalbook.com]

- 4. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Buy this compound | 13779-41-4 [smolecule.com]

- 8. This compound CAS#: 13779-41-4 [chemicalbook.com]

- 9. This compound|High-Voltage Battery Research [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nj.gov [nj.gov]

Spectroscopic Properties of Difluorophosphoric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluorophosphoric acid (HPO₂F₂), a colorless, fuming liquid, holds significant interest in various chemical and pharmaceutical applications due to its unique properties as a strong acid and a fluorinating agent. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of NMR-active nuclei, namely ³¹P, ¹⁹F, and ¹H, provides detailed information about the molecule's connectivity and electronic environment.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of this compound is characterized by a triplet, arising from the coupling of the phosphorus nucleus with the two equivalent fluorine atoms.[1] This distinct splitting pattern serves as a key identifier for the O=P(F)₂(OH) moiety.

Table 1: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | ¹J(P,F) Coupling Constant [Hz] |

| Not explicitly found | Triplet (t) | Not explicitly found |

Note: While the triplet multiplicity is well-documented, specific chemical shift and coupling constant values were not available in the searched literature.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is highly sensitive for the analysis of fluorinated compounds like this compound. The spectrum is expected to show a doublet due to the coupling of the fluorine nuclei with the phosphorus nucleus.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | ¹J(P,F) Coupling Constant [Hz] |

| Not explicitly found | Doublet (d) | Not explicitly found |

Note: Specific chemical shift and coupling constant values were not available in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Theoretical calculations by Badawi et al. provide a detailed assignment of these vibrational modes.[2]

Table 3: Theoretical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3670 | O-H stretch |

| 1350 | P=O stretch |

| 1050 | P-F symmetric stretch |

| 990 | P-F asymmetric stretch |

| 740 | P-O-H bend |

| 558 | F-P-F bend |

| 495 | O=P-OH bend |

| 385 | F-P-O rock |

| 340 | F-P-OH rock |

| 290 | F-P-O wag |

| 150 | Torsion |

(Data sourced from a study by Badawi et al.)[2]

Raman Spectroscopy

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the key experiments cited.

NMR Spectroscopy (General Protocol)

Sample Preparation:

-

Due to the corrosive nature of this compound, all handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Approximately 10-50 mg of the this compound sample is carefully transferred into a clean, dry NMR tube.

-

A suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) is added to the NMR tube to dissolve the sample, typically to a volume of 0.5-0.7 mL. The choice of solvent can influence chemical shifts.

-

The NMR tube is securely capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer.

-

For ³¹P NMR, a proton-decoupled spectrum is typically acquired. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹⁹F NMR, a standard one-dimensional experiment is performed. The chemical shifts are typically referenced to an external standard such as CFCl₃.

-

Standard processing techniques, including Fourier transformation, phasing, baseline correction, and referencing, are applied to the raw data.

Infrared (IR) Spectroscopy (General Protocol)

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Given that this compound is a corrosive liquid, ATR-FTIR is a suitable technique as it requires minimal sample preparation.

-

A small drop of the acid is placed directly onto the ATR crystal.

-

Care must be taken to ensure the entire surface of the crystal is covered to obtain a good quality spectrum.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then placed on the crystal, and the sample spectrum is acquired.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectral range is typically 4000-400 cm⁻¹.

Raman Spectroscopy (General Protocol)

Sample Preparation:

-

A small aliquot of liquid this compound is placed in a glass capillary tube or a quartz cuvette.

-

The container is securely sealed to prevent fuming and exposure to the atmosphere.

Data Acquisition:

-

The sample is placed in the sample holder of the Raman spectrometer.

-

The laser is focused on the sample. The choice of laser wavelength (e.g., 532 nm, 785 nm) can be critical to avoid fluorescence.

-

The Raman scattered light is collected and directed to the detector.

-

Key acquisition parameters include laser power, exposure time, and the number of accumulations.

Hydrolysis of this compound

This compound is known to be hydrolytically unstable, undergoing a stepwise hydrolysis to ultimately form phosphoric acid.[2][4] This process is of significant interest in understanding its reactivity and stability.

Caption: Stepwise hydrolysis of this compound.

Conclusion

The spectroscopic properties of this compound, particularly its NMR and vibrational spectra, provide a robust framework for its characterization. While this guide summarizes the available data, further experimental work is needed to populate the NMR data tables with precise chemical shifts and coupling constants. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this important chemical compound. The hydrolytic instability of this compound, as illustrated, is a key chemical property that must be considered in its handling and application.

References

An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of Difluorophosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of difluorophosphoric acid is presented in Table 1. This data is essential for handling and for the design of experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | HPO₂F₂ | [3][4] |

| Molar Mass | 101.98 g/mol | |

| Appearance | Mobile, colorless, strongly fuming liquid | [3][4] |

| Density | 1.583 g/cm³ at 25 °C | [3][5] |

| Melting Point | -75 °C | |

| Boiling Point | 115.9 °C | [4] |

| Reactivity | Reacts vigorously with water to form hydrofluoric acid and phosphoric acid. Corrosive to glass, fabric, metals, and tissue. Reacts exothermically with bases. | [3][4][6][5] |

Synthesis and Reaction Pathways

This compound can be synthesized through several routes, and it undergoes a number of characteristic reactions, most notably hydrolysis.

Synthesis Pathways

Several methods for the synthesis of this compound have been reported:

-

Hydrolysis of Phosphoryl Fluoride (POF₃): This is a common laboratory-scale synthesis where controlled hydrolysis of phosphoryl fluoride yields this compound.[4]

Reaction: POF₃ + H₂O → HPO₂F₂ + HF

-

Reaction of Phosphoric Acid with a Fluorinating Agent: While not explicitly detailed for HPO₂F₂ in the search results, this is a general method for producing fluorinated phosphoric acids.

Reaction Pathways

The primary reaction pathway for this compound is hydrolysis, which proceeds in a stepwise manner.

This compound also reacts vigorously with bases in neutralization reactions.[6][5]

Reaction Kinetics

Quantitative kinetic data such as rate constants and activation energies for the reactions of this compound are not well-documented in the available literature. However, the principles of chemical kinetics provide a roadmap for determining these crucial parameters.

Experimental Protocols for Kinetic Studies

The following experimental techniques can be adapted to study the reaction kinetics of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ³¹P and ¹⁹F NMR are powerful techniques for monitoring the concentration of phosphorus- and fluorine-containing species in a reaction mixture over time.[7] By acquiring spectra at regular intervals, the rate of disappearance of reactants and the rate of appearance of products can be determined.

-

Experimental Workflow:

-

A reaction is initiated directly in an NMR tube by mixing the reactants at a controlled temperature.

-

A series of ¹⁹F or ³¹P NMR spectra are acquired over the course of the reaction.

-

The integrals of the peaks corresponding to the reactant (e.g., HPO₂F₂) and products are used to determine their concentrations at each time point.

-

The data is then used to determine the rate law and the rate constant for the reaction.

-

2. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

-

Principle: For reactions involving volatile or soluble species, chromatography can be used to separate and quantify the components of a reaction mixture at different time points.

-

Experimental Protocol:

-

The reaction is initiated in a thermostated reactor.

-

Aliquots are withdrawn at specific time intervals.

-

The reaction in the aliquot is quenched (e.g., by rapid cooling or addition of a neutralizing agent).

-

The sample is analyzed by GC or HPLC to determine the concentration of reactants and products.

-

A plot of concentration versus time allows for the determination of the reaction rate.

-

3. Titration:

-

Principle: For reactions that produce or consume an acid or base, titration can be used to monitor the progress of the reaction.

-

Experimental Protocol:

-

The reaction is carried out in a vessel where aliquots can be withdrawn.

-

At various times, an aliquot is taken and titrated with a standard solution of a base (if an acid is produced) or an acid (if a base is produced).

-

The change in the concentration of the acidic or basic species over time is used to calculate the reaction rate.

-

Reaction Thermodynamics

The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the spontaneity and energy changes of a chemical process.

Experimental Protocols for Thermodynamic Studies

1. Calorimetry:

-

Principle: Calorimetry directly measures the heat released or absorbed during a chemical reaction.[8][9] This heat change at constant pressure is equal to the enthalpy change (ΔH) of the reaction.

-

Experimental Workflow:

-

The reactants are placed in a calorimeter, which is an insulated container designed to minimize heat exchange with the surroundings.

-

The initial temperature of the reactants is measured.

-

The reaction is initiated, and the temperature change of the system is monitored until it reaches a stable final value.

-

The heat of reaction (q) is calculated using the temperature change and the heat capacity of the calorimeter and its contents.

-

The enthalpy of reaction (ΔH) is then determined from q.

-

2. Temperature-Dependent Equilibrium Studies:

-

Principle: The van 't Hoff equation relates the change in the equilibrium constant (K) of a reaction with temperature to the enthalpy of reaction (ΔH°). By measuring the equilibrium constant at different temperatures, ΔH° and ΔS° can be determined.

-

Experimental Protocol:

-

The reaction is allowed to reach equilibrium at several different temperatures.

-

The concentrations of reactants and products at equilibrium are measured at each temperature (e.g., using NMR or chromatography).

-

The equilibrium constant (K) is calculated for each temperature.

-

A plot of ln(K) versus 1/T yields a straight line with a slope of -ΔH°/R, from which ΔH° can be calculated.

-

The standard Gibbs free energy change (ΔG°) can be calculated from ΔG° = -RTln(K), and the standard entropy change (ΔS°) can be determined from the relationship ΔG° = ΔH° - TΔS°.

-